molecular formula C7H11BrCl2N2 B1381170 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride CAS No. 1965308-90-0

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride

Cat. No.: B1381170
CAS No.: 1965308-90-0
M. Wt: 273.98 g/mol
InChI Key: ASOFBWMQHXWFSM-UHFFFAOYSA-N
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Description

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethylamine group at the 2-position The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethylamine group. One common method involves the bromination of 3-pyridyl ethylamine using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The bromination step is followed by the addition of ethylamine under controlled conditions. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Major Products

    Substitution: Formation of 2-(5-substituted-pyridin-3-yl)-ethylamine derivatives.

    Oxidation: Formation of 2-(5-Bromo-pyridin-3-yl)-ethylamine N-oxide.

    Reduction: Formation of 2-(5-Bromo-piperidin-3-yl)-ethylamine.

Scientific Research Applications

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethylamine group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-hydrazineylpyridine dihydrochloride: Similar in structure but contains a hydrazine group instead of an ethylamine group.

    N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Contains a propionamide group instead of an ethylamine group.

Uniqueness

2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-3-6(1-2-9)4-10-5-7;;/h3-5H,1-2,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFBWMQHXWFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride
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2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride
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